molecular formula C22H25FN4O2S2 B2505296 3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252815-75-0

3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2505296
CAS No.: 1252815-75-0
M. Wt: 460.59
InChI Key: STHPEENMHQCBRJ-UHFFFAOYSA-N
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Description

3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H25FN4O2S2 and its molecular weight is 460.59. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds similar to the one have been synthesized and evaluated for their antimicrobial activity. For example, a study by Yurttaş et al. (2016) reported on the synthesis of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which showed significant antimicrobial activity against various microorganism strains. This suggests potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).

Antitumor Activity

Another significant application is in the field of antitumor activity. A study by Hafez and El-Gazzar (2017) involved synthesizing novel thieno[3,2-d]pyrimidine derivatives, which displayed potent anticancer activity comparable to doxorubicin on various human cancer cell lines (Hafez & El-Gazzar, 2017). Similarly, another study by Mallesha et al. (2012) evaluated the antiproliferative effect of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, suggesting their potential as anticancer agents (Mallesha et al., 2012).

Inhibitory Activity on Specific Receptors

Compounds structurally related to the one have shown binding affinity to certain receptors. Modica et al. (1997) prepared and evaluated a series of thieno[2,3-d]pyrimidin-4 (1H)-one derivatives for their in vitro 5-HT1A receptor affinity, indicating their potential application in neurological disorders (Modica et al., 1997).

Mechanism of Action

    Target of Action

    The compound contains a piperazine ring, which is a common feature in many drugs and is known to interact with a variety of receptors in the body, including dopamine and serotonin receptors . The presence of a fluorophenyl group might also suggest potential interactions with other types of receptors or enzymes.

Properties

IUPAC Name

3-butyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2S2/c1-2-3-9-27-21(29)20-18(8-14-30-20)24-22(27)31-15-19(28)26-12-10-25(11-13-26)17-6-4-16(23)5-7-17/h4-8,14H,2-3,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHPEENMHQCBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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